molecular formula C26H16N2O5S B14086527 Methyl 4-[2-(1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Methyl 4-[2-(1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No.: B14086527
M. Wt: 468.5 g/mol
InChI Key: BOOQKFRKOGUXIL-UHFFFAOYSA-N
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Description

Methyl 4-[2-(1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of Methyl 4-[2-(1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves multiple steps. One common method includes the condensation of 1,3-benzothiazole with appropriate aldehydes and ketones under acidic or basic conditions. The reaction is typically carried out in solvents like ethanol or methanol, and catalysts such as piperidine or acetic acid are often used to facilitate the reaction .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Methyl 4-[2-(1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves its interaction with specific molecular targets and pathways. It binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For instance, in antimicrobial applications, it disrupts the cell membrane integrity of pathogens, leading to cell death .

Comparison with Similar Compounds

Similar compounds include:

These compounds share structural similarities but differ in their functional groups and specific biological activities. Methyl 4-[2-(1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is unique due to its specific combination of benzothiazole and chromeno-pyrrol moieties, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C26H16N2O5S

Molecular Weight

468.5 g/mol

IUPAC Name

methyl 4-[2-(1,3-benzothiazol-2-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C26H16N2O5S/c1-32-25(31)15-12-10-14(11-13-15)21-20-22(29)16-6-2-4-8-18(16)33-23(20)24(30)28(21)26-27-17-7-3-5-9-19(17)34-26/h2-13,21H,1H3

InChI Key

BOOQKFRKOGUXIL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC5=CC=CC=C5S4)OC6=CC=CC=C6C3=O

Origin of Product

United States

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